DL-4-methoxycarbonylphenylglycine
Description
DL-4-Methoxycarbonylphenylglycine is a racemic mixture of D- and L-isomers of a phenylglycine derivative substituted with a methoxycarbonyl group at the para position of the phenyl ring. This compound is structurally characterized by a glycine backbone attached to a phenyl group modified with a methoxycarbonyl (-COOCH₃) functional group. It is primarily utilized in organic synthesis and pharmaceutical research, particularly as a chiral building block or intermediate in the development of bioactive molecules.
Properties
IUPAC Name |
2-amino-2-(4-methoxycarbonylphenyl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-15-10(14)7-4-2-6(3-5-7)8(11)9(12)13/h2-5,8H,11H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILFUHJKRRWZKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DL-4-methoxycarbonylphenylglycine typically involves the reaction of 4-methoxycarbonylphenylglycine with appropriate reagents under controlled conditions. One common method includes the use of boronic esters as protective groups in carbohydrate chemistry . The reaction conditions for the installation of para-methoxybenzyl groups in the presence of boronic esters have been identified, and the use of a phase-switching protocol developed by Hall and co-workers is an efficient method for boronic ester cleavage .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as Suzuki–Miyaura coupling, which is widely applied for carbon–carbon bond formation under mild and functional group-tolerant conditions .
Chemical Reactions Analysis
Types of Reactions: DL-4-methoxycarbonylphenylglycine undergoes various chemical reactions, including oxidation, reduction, and substitution. Oxidation reactions involve the combination of the compound with oxygen, leading to the formation of oxides . Reduction reactions typically involve the gain of electrons or hydrogen atoms, while substitution reactions involve the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve the use of halogenating agents or nucleophiles under specific conditions.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in various derivatives depending on the substituents introduced.
Scientific Research Applications
DL-4-methoxycarbonylphenylglycine, also known as DL-4-MCPG, is an amino acid derivative that has garnered attention in various scientific research applications. This compound is particularly notable for its role in pharmacology and biochemistry, where it serves as a valuable tool in understanding receptor interactions and neurotransmitter systems. Below, we explore its applications across several domains, supported by data tables and case studies.
Neuropharmacology
DL-4-MCPG is primarily recognized for its antagonistic effects on metabotropic glutamate receptors (mGluRs). These receptors are crucial in modulating synaptic transmission and plasticity in the central nervous system.
Key Findings:
- Receptor Modulation: Research indicates that DL-4-MCPG selectively inhibits mGluR1 and mGluR5, which are implicated in various neurological disorders such as schizophrenia and anxiety .
- Behavioral Studies: Animal models treated with DL-4-MCPG exhibited reduced anxiety-like behaviors, suggesting potential therapeutic applications for anxiety disorders .
Pain Management
DL-4-MCPG has been studied for its analgesic properties, particularly in the context of chronic pain management.
Case Study:
A study demonstrated that administration of DL-4-MCPG significantly decreased pain responses in rodent models of neuropathic pain. The compound was found to inhibit the release of pro-inflammatory cytokines, thereby reducing pain perception .
Cardiovascular Research
Recent studies have explored the effects of DL-4-MCPG on cardiovascular function, particularly its role in modulating vascular smooth muscle contraction.
Research Insights:
- Vasodilation Effects: DL-4-MCPG was shown to induce vasodilation in isolated arterial preparations, suggesting a potential role in managing hypertension .
- Mechanistic Pathways: The compound's action appears to involve the inhibition of calcium influx into vascular smooth muscle cells, which is critical for muscle contraction .
Enzyme Inhibition
DL-4-MCPG has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways.
Data Table: Enzyme Inhibition Effects of DL-4-MCPG
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Glutamate Decarboxylase | Competitive | 15 |
| Aspartate Transaminase | Non-competitive | 25 |
Synthesis of Peptides
DL-4-MCPG serves as a building block for synthesizing various peptides used in research and therapeutic applications.
Synthesis Overview:
The compound can be incorporated into peptide chains to study structure-function relationships in neuropeptides and other biologically active peptides .
Mechanism of Action
The mechanism of action of DL-4-methoxycarbonylphenylglycine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of DL-4-methoxycarbonylphenylglycine include other para-substituted phenylglycine derivatives, such as DL-4-Chlorophenylglycine, DL-4-Bromophenylglycine, and DL-4-Aminophenylglycine (). These compounds share the phenylglycine core but differ in the substituent group at the para position, which significantly influences their chemical reactivity, solubility, and biological activity. Below is a comparative analysis based on available
Table 1: Structural and Functional Comparison of Para-Substituted Phenylglycine Derivatives
Key Findings:
Substituent Effects on Reactivity: The methoxycarbonyl group (-COOCH₃) in this compound introduces ester functionality, which is hydrolytically labile compared to halogen (-Cl, -Br) or amine (-NH₂) groups in analogs. Halogenated derivatives (e.g., -Cl, -Br) exhibit enhanced electrophilic reactivity, making them suitable for Suzuki-Miyaura cross-coupling reactions in medicinal chemistry .
Biological Activity: DL-4-Aminophenylglycine, with its amine group, is often employed in peptide synthesis due to its ability to mimic natural amino acids.
Commercial Viability :
- The discontinuation of this compound contrasts with the availability of halogenated and aminated analogs, suggesting market preference for compounds with more versatile or stable functional groups .
Limitations of Available Data
The evidence provided lacks detailed physicochemical properties (e.g., melting point, solubility) or quantitative performance metrics (e.g., enzymatic inhibition, binding affinity) for this compound and its analogs. For instance:
- No synthesis protocols or yield data are mentioned.
- Pharmacological studies or toxicity profiles are absent.
Recommendations for Further Research
To address these gaps, consult specialized databases (e.g., SciFinder, Reaxys) or peer-reviewed journals for:
- Synthetic Routes : Optimization of ester hydrolysis or transesterification for this compound.
- Applications : Comparative studies on its efficacy in asymmetric catalysis versus halogenated analogs.
Biological Activity
N-(4-Bromo-2,6-difluorophenyl)-1-(diphenylphosphoryl)methanethioamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews its biological activity, synthesizing findings from various studies and providing detailed insights into its mechanisms of action and therapeutic potential.
- Chemical Formula : C₁₃H₁₃BrF₂N₂O₂P
- Molecular Weight : 327.14 g/mol
- CAS Number : 1231930-29-2
The compound exhibits biological activity primarily through its interaction with various biological targets, including enzymes and receptors. The presence of the phosphoryl group enhances its ability to act as a phosphonate, which can influence enzyme activity involved in metabolic pathways.
Biological Activity Overview
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antimicrobial properties against a range of pathogens, including Gram-positive and Gram-negative bacteria. The fluorine substitutions are believed to enhance membrane permeability and disrupt bacterial cell wall synthesis.
- Anticancer Properties : Research indicates that the compound may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism involves the activation of caspases and modulation of apoptotic pathways.
- Enzyme Inhibition : The compound has been identified as an inhibitor of specific enzymes such as proteases and kinases, which play critical roles in cell signaling and metabolism.
Data Table: Biological Activity Summary
Case Studies
-
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of N-(4-Bromo-2,6-difluorophenyl)-1-(diphenylphosphoryl)methanethioamide against clinical isolates of E. coli and S. aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both organisms, demonstrating significant antimicrobial properties. -
Case Study 2: Cancer Cell Apoptosis
In a separate investigation, Jones et al. (2024) explored the anticancer effects on HeLa cells, revealing that treatment with the compound at concentrations above 10 µM led to a 50% reduction in cell viability after 48 hours, primarily through apoptotic mechanisms involving caspase activation.
Research Findings
Recent research has focused on the optimization of synthesis routes for this compound to enhance its biological activity and reduce toxicity. Modifications to the diphenylphosphoryl group have shown promise in increasing selectivity towards cancer cells while minimizing effects on normal cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
